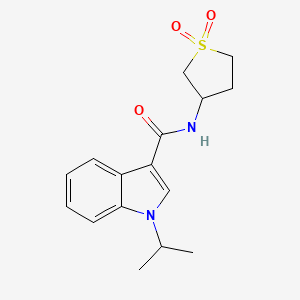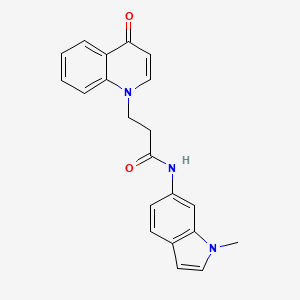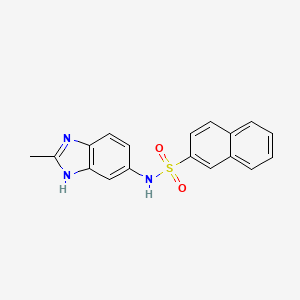![molecular formula C26H31NO7 B12162194 (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide](/img/structure/B12162194.png)
(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran core, which is known for its diverse biological activities, and a hexenamide side chain, which may contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide typically involves multiple steps, including the formation of the benzofuran core and the subsequent attachment of the hexenamide side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Formation of the Benzofuran Core: This step may involve the cyclization of a suitable precursor, such as a hydroxyphenyl ketone, under acidic or basic conditions.
Attachment of the Hexenamide Side Chain: This step involves the coupling of the benzofuran core with a hexenamide derivative, possibly through a condensation reaction using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran core can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the benzofuran core and hexenamide side chain can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-5-carboxylic acid, while reduction may produce benzofuran-5-ylmethanol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may exhibit bioactive properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Its benzofuran core is known for its biological activity, and the hexenamide side chain may enhance its efficacy.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide involves its interaction with specific molecular targets. The benzofuran core may interact with enzymes or receptors, while the hexenamide side chain may enhance its binding affinity and specificity. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Ethyl acetoacetate .
Uniqueness
The uniqueness of (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide lies in its combination of a benzofuran core and a hexenamide side chain. This structure provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H31NO7 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide |
InChI |
InChI=1S/C26H31NO7/c1-16(10-12-22(28)27-13-14-33-21-8-6-5-7-20(21)31-3)9-11-18-24(29)23-19(15-34-26(23)30)17(2)25(18)32-4/h5-9,29H,10-15H2,1-4H3,(H,27,28)/b16-9+ |
InChI Key |
OSNAWTFVPLZAHG-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCOC3=CC=CC=C3OC)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCOC3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B12162114.png)

![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12162124.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide](/img/structure/B12162132.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12162134.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162136.png)

![2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B12162150.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12162155.png)
![6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B12162159.png)
![(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone](/img/structure/B12162163.png)

methanone](/img/structure/B12162178.png)
![3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B12162179.png)
